4-Methylphenyl(2-iodobenzyl) ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-[(4-methylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFROBFGOMXFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 4 Methylphenyl 2 Iodobenzyl Ether
Cleavage of the Ether Linkage
The carbon-oxygen bond of the ether can be cleaved through several synthetic strategies, including metal-catalyzed processes, acid-mediated rearrangements, and nucleophilic substitutions.
The cleavage of the C–O bond in ethers is a synthetically important transformation, and metal catalysis has emerged as a powerful tool for this purpose. While the C(aryl)-O bond is generally strong, the C(benzyl)-O bond in 4-Methylphenyl(2-iodobenzyl) ether is more susceptible to cleavage. Transition metals like nickel and palladium are often employed to catalyze such reactions. For instance, nickel-catalyzed protocols have been developed for the cross-coupling of aryl alkyl ethers with Grignard reagents, proceeding via C(sp³)–O bond cleavage.
Theoretical studies on related systems, such as the cleavage of C-O bonds in benzyl (B1604629) phenyl ether using a MoS₂-confined Fe-Co dual-metal-site catalyst, highlight the potential for designing efficient catalytic systems for such transformations. These studies suggest that the synergistic effect between different metals can significantly enhance catalytic performance, achieving high conversion under relatively mild conditions.
Table 1: Representative Conditions for Metal-Catalyzed C-O Bond Cleavage in Benzyl Ethers
| Catalyst System | Substrate Example | Reagent | Solvent | Temperature (°C) | Product(s) | Reference |
| NiCl₂(dppf) | Benzyl alkyl ethers | MeMgBr | Toluene (B28343) | 80 | Corresponding coupled product | |
| Ni₁₀%@Fe/NC | Benzyl phenyl ether | H₂ (1 MPa) | - | 230 | Toluene, Cyclohexanol |
Note: This table presents data for analogous compounds, as specific data for this compound was not found in the searched literature.
Acidic conditions can promote the cleavage of the ether linkage in this compound. Protonation of the ether oxygen would render the benzylic carbon more electrophilic and susceptible to attack by a nucleophile or rearrangement. Depending on the reaction conditions and the nature of the acid used (Brønsted or Lewis), this can lead to the formation of 2-iodobenzyl alcohol and p-cresol (B1678582) or rearranged products. While specific studies on this compound are not prevalent, the general mechanism for acid-catalyzed ether cleavage is well-established.
The benzylic carbon in this compound is a potential site for nucleophilic substitution reactions. A strong nucleophile can attack the benzylic carbon, displacing the 4-methoxyphenoxy group. This reaction would be facilitated by the stability of the resulting phenoxide leaving group. Such reactions are a fundamental aspect of ether chemistry and provide a route to introduce a variety of functional groups at the benzylic position.
It is important to note that the aryl iodide portion of the molecule can also be susceptible to nucleophilic aromatic substitution (SNAr), particularly if activated by strong electron-withdrawing groups, which are absent in this specific molecule. The conditions for SNAr are typically harsh and may compete with or even dominate over substitution at the benzylic position depending on the chosen nucleophile and reaction conditions.
Transformations Involving the Iodine Substituent
The iodine atom on the benzene (B151609) ring is a highly versatile functional group, enabling a wide array of transformations to build more complex molecular architectures.
The aryl iodide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl iodide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl, vinyl, or alkyl group at the 2-position of the benzyl ether core. Nickel catalysts have also been shown to be effective for similar transformations.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This provides a direct route to synthesize substituted alkynes.
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin reagent, again catalyzed by palladium. A key advantage of the Stille coupling is the stability of the organostannane reagents, though their toxicity is a drawback.
Table 2: General Conditions for Cross-Coupling Reactions of Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base | Solvent | General Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | Ar-R |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | THF, DMF | Ar-C≡C-R |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Often none required) | THF, Toluene | Ar-R |
Note: This table outlines general conditions for the respective coupling reactions on aryl iodides.
The carbon-iodine bond can also undergo homolytic cleavage to generate an aryl radical. This radical can then participate in a variety of transformations. For instance, the 4-methylphenyl radical, a related species, has been studied in reactions with dienes, leading to the formation of complex cyclic products. In the context of this compound, the generation of the 2-(4-methoxyphenoxymethyl)phenyl radical could initiate intramolecular cyclization reactions or intermolecular additions to suitable radical acceptors. Radical reactions are often initiated by radical initiators like AIBN or by photolysis.
Electrophilic Aromatic Substitution on the Iodinated Phenyl Ring
The iodinated phenyl ring of this compound presents a nuanced case for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this ring are governed by the interplay of two substituents: the iodine atom at the C2 position and the 4-methylphenoxymethylene group (-CH₂OC₆H₄CH₃) at the C1 position.
Both substituents are generally considered ortho, para-directing groups. makingmolecules.com However, their electronic effects are opposing. Halogens, like iodine, are deactivating due to their strong electron-withdrawing inductive effect, despite having lone pairs capable of resonance donation. makingmolecules.com The benzylic ether substituent is also deactivating due to the inductive effect of the ether oxygen. Consequently, the iodinated phenyl ring is significantly deactivated towards electrophilic attack, meaning that reactions typically require more forcing conditions, such as strong acids or elevated temperatures, compared to unsubstituted benzene. pitt.edumasterorganicchemistry.com
The directing effects of the substituents guide the position of incoming electrophiles:
Iodine (at C2): Directs incoming electrophiles to the ortho (C3) and para (C5) positions.
Benzylic ether group (at C1): Directs incoming electrophiles to its ortho (C6) and para (C4) positions.
The potential sites for substitution are C3, C4, C5, and C6. The directing vectors of the two groups lead to the following predictions:
Position C6 (ortho to the ether, meta to iodine): This position is sterically hindered by the adjacent bulky benzylic ether group.
Position C4 (para to the ether, meta to iodine): This position is electronically favored by the ether group.
Position C3 (ortho to iodine, meta to the ether): This position is electronically favored by the iodo group.
Position C5 (para to iodine, meta to the ether): This position is also electronically favored by the iodo group.
Given the deactivating nature of both groups, a mixture of products is likely, with the precise ratio depending heavily on the specific electrophile and reaction conditions. Steric hindrance at C6 would likely make substitution at C4 and C5 the most probable outcomes.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Iodinated Phenyl Ring
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | A mixture of 1-(4-methylphenoxymethylene)-2-iodo-4-nitrobenzene and 1-(4-methylphenoxymethylene)-2-iodo-5-nitrobenzene. |
| Bromination | Br₂ / FeBr₃ | A mixture of 1-bromo-4-(4-methylphenoxymethylene)-3-iodobenzene and 2-bromo-4-(4-methylphenoxymethylene)-1-iodobenzene. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Likely to be challenging due to the deactivated ring. If successful, acylation would be expected primarily at the C4 and C5 positions. |
Modifications of the Methylphenyl Moiety
The methylphenyl moiety, also known as a p-tolyl group, offers a different set of opportunities for synthetic modification. This ring is activated towards electrophilic aromatic substitution due to the electronic effects of the ether oxygen and the methyl group. Both are electron-donating groups and direct incoming electrophiles to the ortho and para positions. However, this section will focus specifically on the transformation of the methyl group itself, which serves as a valuable handle for more complex molecular architecture.
Selective Functionalization of the Methyl Group for Advanced Synthetic Applications
The benzylic methyl group on the p-tolyl ring is a prime site for functionalization, enabling the introduction of new functionalities for advanced synthetic applications. These transformations can convert the relatively inert methyl group into a reactive handle suitable for forming new carbon-carbon and carbon-heteroatom bonds.
One of the most common transformations is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. nih.gov This reaction selectively produces 4-(bromomethyl)phenyl(2-iodobenzyl) ether. The resulting benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., azides, cyanides, alkoxides).
Another key transformation is the oxidation of the methyl group. Depending on the reagents and conditions, the methyl group can be oxidized to an aldehyde (formyl group), a carboxylic acid (carboxyl group), or an alcohol (hydroxymethyl group). For instance, controlled oxidation can yield 2-iodo-1-((4-(hydroxymethyl)phenoxy)methyl)benzene, which can then be used in esterification or etherification reactions. More vigorous oxidation leads to 4-((2-iodobenzyl)oxy)benzoic acid, a versatile building block for amide bond formation or further derivatization.
Modern synthetic methods, such as transition metal-catalyzed C–H activation, offer highly selective routes to functionalize methyl groups. nih.gov These advanced techniques can introduce functionalities under mild conditions, avoiding the often harsh requirements of traditional oxidation or halogenation reactions. For example, directed silylation followed by oxidation can selectively install a hydroxyl group on the methyl moiety. nih.gov These functionalized intermediates are crucial in the synthesis of complex molecules, where the modified methyl group can act as a linchpin for fragment coupling or as a precursor to a pharmacologically relevant motif.
Table 2: Examples of Selective Functionalization of the Methyl Group
| Transformation | Reagents & Conditions | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Bromomethyl (-CH₂Br) | Precursor for nucleophilic substitution reactions. nih.gov |
| Benzylic Oxidation to Aldehyde | MnO₂ or other mild oxidants | Formyl (-CHO) | Aldol reactions, Wittig reactions, reductive amination. |
| Benzylic Oxidation to Carboxylic Acid | KMnO₄ or CrO₃ / H₂SO₄ | Carboxyl (-COOH) | Amide and ester synthesis. |
| C-H Hydroxylation | (1) C-H Silylation (e.g., with iridium catalyst) (2) Fleming-Tamao oxidation | Hydroxymethyl (-CH₂OH) | Site for esterification, etherification, or further oxidation. nih.gov |
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Pathways for Ether Formation and Cleavage
The synthesis and decomposition of 4-Methylphenyl(2-iodobenzyl) ether are governed by well-established organic reaction mechanisms. The presence of a benzyl (B1604629) group on one side of the ether oxygen and a substituted phenyl group on the other introduces asymmetry that dictates the preferred reaction pathways.
The formation of this ether would typically be achieved through a nucleophilic substitution reaction, such as the Williamson ether synthesis. This method involves the reaction of the sodium or potassium salt of p-cresol (B1678582) (p-methylphenoxide) with 2-iodobenzyl bromide or chloride. researchgate.netyoutube.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion acts as the nucleophile, attacking the benzylic carbon of the 2-iodobenzyl halide and displacing the halide leaving group. youtube.com This pathway is highly efficient because the halide is on a primary carbon, which is ideal for SN2 reactions and avoids competing elimination reactions. youtube.com
The cleavage of the ether bond in this compound is most commonly accomplished using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediates. libretexts.orgyoutube.com
SN1 Pathway : Due to the presence of the benzyl group, the cleavage can readily occur through an SN1 mechanism. The ether oxygen is first protonated by the strong acid. Subsequently, the C-O bond between the oxygen and the benzylic carbon cleaves to form p-cresol and a resonance-stabilized 2-iodobenzyl cation. This carbocation is then attacked by the halide ion (e.g., I⁻) to yield 2-iodobenzyl iodide. This pathway is favored because benzylic groups can form relatively stable carbocations. libretexts.org
SN2 Pathway : An SN2 mechanism would involve the halide ion directly attacking the less sterically hindered carbon of the protonated ether. In this molecule, attack at the benzylic carbon would lead to the formation of 2-iodobenzyl iodide and p-cresol.
The aryl C-O bond is generally very strong and resistant to cleavage under these conditions because the alternative would require the formation of a highly unstable phenyl cation. libretexts.org Reductive cleavage methods, for instance using triethylsilane in the presence of a base, can also be employed to break the C-O bond, often with high regioselectivity. researchgate.net
The reactions involving this compound proceed through several key reactive intermediates that determine the course and products of the transformation.
Oxonium Ions : In any acid-catalyzed cleavage reaction, the initial and crucial step is the protonation of the ether's oxygen atom by a strong acid. libretexts.orgyoutube.com This converts the ether into an oxonium ion. The transformation is vital as it turns the poor leaving group (an alkoxide) into a good leaving group (a neutral alcohol, in this case, p-cresol), thereby facilitating the subsequent C-O bond cleavage.
Benzyl Cations : The SN1 cleavage pathway is heavily reliant on the formation of a benzyl cation intermediate. For this compound, cleavage of the protonated ether would yield p-cresol and the 2-iodobenzyl cation. The stability of this cation, which is enhanced by resonance delocalization of the positive charge over the adjacent benzene (B151609) ring, makes the SN1 route a highly probable mechanism for the cleavage of the benzyl-ether bond. libretexts.org
Radical Species : While ionic intermediates dominate the common formation and cleavage pathways, radical species can play a role under specific conditions. For instance, oxidative cleavage can be initiated by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly under photoirradiation. organic-chemistry.org These reactions can proceed through radical chain mechanisms involving the homolytic cleavage of the O-α-sp³ C-H bond at the benzylic position. organic-chemistry.org Similarly, certain reductive cleavage conditions can generate benzylic radicals as intermediates. researchgate.net Ozonolysis is another method that can oxidatively cleave benzyl ethers, proceeding through intermediates that ultimately yield a benzoic ester and the corresponding alcohol. organic-chemistry.org
Metal catalysts provide alternative and often milder routes for both the formation and cleavage of ether bonds.
Formation: The synthesis of ethers like this compound can be achieved using palladium- or copper-catalyzed cross-coupling reactions, analogous to the Ullmann condensation or Buchwald-Hartwig amination. researchgate.net A plausible catalytic cycle for a palladium-catalyzed synthesis from 2-iodobenzyl bromide and p-cresol would involve the following steps:
Oxidative Addition : The low-valent palladium(0) catalyst undergoes oxidative addition with the 2-iodobenzyl bromide, forming a Pd(II) intermediate.
Ligand Exchange/Deprotonation : The p-cresol coordinates to the palladium center, often facilitated by a base that deprotonates the phenol (B47542) to form a more nucleophilic phenoxide.
Reductive Elimination : The final step is the reductive elimination of the desired this compound product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of this step can be influenced by the electronic properties of the ligands and substrates. researchgate.net
Cleavage: For cleavage, catalytic hydrogenolysis offers a powerful method. For example, skeletal nickel catalysts have been shown to cleave the C-O bonds of diaryl ethers. nih.gov A proposed mechanism for the hydrogenolysis of this compound would involve:
Adsorption : The ether adsorbs onto the surface of the nickel catalyst.
Oxidative Addition/C-O Cleavage : The catalyst activates and cleaves the benzylic C-O bond. This is often the preferred site of cleavage over the more robust aryl C-O bond.
Hydrogenolysis : Hydrogen atoms on the catalyst surface (from H₂) then react with the resulting fragments, yielding toluene (B28343) (from the reduction of the benzyl fragment) and p-cresol, and regenerating the active sites on the catalyst surface.
Computational Chemistry and Molecular Modeling of this compound
Theoretical and computational methods are indispensable for gaining a deeper understanding of the structure, reactivity, and reaction mechanisms of molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP, can provide significant insights. journalcra.comresearchgate.net
Electronic Properties : Calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict reactive sites. For this ether, the MEP would likely show high electron density around the oxygen atom, identifying it as a primary site for protonation in acid-catalyzed reactions.
Reactivity Descriptors : Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. journalcra.com
Charge Distribution : Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom, offering a quantitative measure of the molecule's polarity and the electrophilicity or nucleophilicity of its various sites. journalcra.com
| Calculated Property | Predicted Finding for this compound | Implication for Chemical Reactivity |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | High negative potential (red) around the ether oxygen. | The oxygen atom is the most likely site for electrophilic attack (e.g., protonation). |
| HOMO-LUMO Energy Gap | A moderate energy gap, influenced by the two aromatic rings. | Predicts the overall kinetic stability and reactivity of the molecule. |
| NBO/Mulliken Atomic Charges | Negative charge on oxygen; positive charge on the benzylic carbon. | Confirms the nucleophilicity of the oxygen and the electrophilicity of the benzylic carbon, which is susceptible to nucleophilic attack. |
The three-dimensional structure of this compound is not rigid. Rotation is possible around the C-O and C-C single bonds, leading to various conformers with different energies.
Stable Conformations : Computational conformational analysis can identify the lowest-energy (most stable) conformers. The calculations would likely show that the molecule adopts a non-planar structure to minimize steric repulsion between the bulky 2-iodobenzyl group and the p-tolyl group. journalcra.comresearchgate.net
Dihedral Angles : A key output of this analysis is the calculation of dihedral angles, particularly the C-O-C-C and O-C-C-C angles that define the relative orientation of the two aromatic rings. The steric hindrance from the ortho-iodine atom would significantly influence the preferred rotational state.
Understanding a reaction's mechanism requires identifying the transition states (TS) and calculating their energies, which correspond to the activation barriers of the reaction steps.
Locating Transition States : For the cleavage of this compound, DFT calculations can be used to model the transition state structures. For an SN1 reaction, the TS would resemble the point of maximum energy as the C-O bond elongates and breaks to form the benzyl cation. researchgate.net For an SN2 reaction, the TS would be the five-coordinate carbon atom being attacked by the nucleophile.
Unveiling the Molecular Nuances of this compound: A Spectroscopic and Crystallographic Exploration
In the realm of chemical research, a comprehensive understanding of a molecule's structure and properties is paramount. For the compound this compound, a confluence of advanced analytical methodologies provides the necessary insights into its complex architecture and behavior. This article delves into the sophisticated techniques employed to elucidate the structural and dynamic characteristics of this ether, showcasing the power of modern analytical chemistry in molecular investigation.
Applications of 4 Methylphenyl 2 Iodobenzyl Ether in Advanced Organic Synthesis
Precursor for Complex Molecular Scaffolds (e.g., Biaryls, Heterocycles)
The structural framework of 4-Methylphenyl(2-iodobenzyl) ether, featuring a 2-iodobenzyl group attached to a p-cresol (B1678582) moiety via an ether linkage, makes it an excellent starting material for the synthesis of complex molecular scaffolds, most notably biaryls and various heterocyclic systems. The carbon-iodine bond provides a reactive handle for a multitude of cross-coupling reactions, while the ether linkage can either remain as a stable part of the final structure or be cleaved under specific conditions.
Biaryl Synthesis
Biaryl units are prevalent structural motifs in natural products, pharmaceuticals, and advanced materials. nih.gov The synthesis of sterically hindered biaryls, however, remains a significant challenge in organic chemistry. This compound and its parent class of ortho-iodobenzyl aryl ethers have been successfully employed as precursors for the synthesis of highly encumbered biaryls through a mediated cathodic reduction process. rsc.orgrsc.org This electrochemical method proceeds via a stepwise transfer of two electrons. The first electron transfer induces the loss of the iodide ion to form an aryl radical. This radical then undergoes a cyclization reaction. A subsequent second electron transfer leads to a polar fragmentation, ultimately yielding the biaryl product. rsc.orgrsc.org
This electrosynthesis method offers a pathway to highly substituted biaryls, including those with 2,2',6-trisubstituted and 2,2',6,6'-tetrasubstituted patterns, which are often difficult to access through traditional cross-coupling methods. rsc.org The reaction has been shown to be effective for a range of substituted aryl o-iodobenzyl ethers, demonstrating its potential for generating a library of diverse biaryl compounds. The general success with this class of compounds indicates that this compound is a prime candidate for such transformations. The required aryl o-iodobenzyl ethers for this process are noted to be readily prepared at a low cost. rsc.org
| Precursor Example | Product Type | Method | Key Features |
| 2-Iodobenzyl 2,6-dimethoxyphenyl ether | 2,2',6-Trisubstituted biaryl | Mediated Cathodic Reduction | Access to sterically hindered biaryls |
| Substituted Aryl o-iodobenzyl ethers | 2,2',6,6'-Tetrasubstituted biaryls | Mediated Cathodic Reduction | Stepwise two-electron transfer |
This table illustrates the utility of aryl o-iodobenzyl ethers, the class to which this compound belongs, in the electrosynthesis of complex biaryls. rsc.org
Heterocycle Synthesis
The structural components of this compound also lend themselves to the synthesis of various oxygen-containing heterocycles. Palladium-catalyzed reactions of benzyl (B1604629) ortho-iodoaryl ethers can lead to the formation of benzo[c]chromene derivatives through ortho-cyclization. rsc.org Furthermore, reactions proceeding through radical intermediates can also yield cyclized products, although sometimes with lower efficiency compared to palladium-catalyzed routes. rsc.org The reactivity of the aryl iodide allows for its participation in various cyclization cascades, which are powerful tools for the construction of complex heterocyclic systems. nih.gov For instance, radical addition/cyclization reactions of ethers with 2-isocyanobiaryls have been reported, showcasing the potential for the ether component to participate in ring formation under specific conditions. acs.org
Development of Novel Ligands and Catalysts Based on the this compound Framework
While direct reports on the use of this compound in ligand and catalyst development are not prominent, its structural features suggest significant potential in this area. The biaryl scaffolds that can be synthesized from this precursor are themselves a class of privileged ligands in catalysis. nih.gov Therefore, this compound serves as an important starting material for the generation of these valuable catalytic components.
The ether and methylphenyl functionalities can also play a role in the design of new ligands. The diaryl ether motif is found in a number of bioactive natural products and has been a target in ligand synthesis. beilstein-journals.org The methyl group on the phenyl ring can influence the steric and electronic properties of a potential ligand, which in turn can affect the activity and selectivity of a metal catalyst. For example, cobalt complexes with bis(imino)pyridine ligands featuring varied N-aryl substituents, including methylphenyl groups, have been shown to be active ethylene (B1197577) polymerization catalysts, with the substituents influencing both catalytic activity and the properties of the resulting polymer. mdpi.com The synthesis of such ligands often involves the coupling of functionalized anilines, and the structural motifs present in this compound could be incorporated into such synthetic routes.
Integration into Materials Science Applications (e.g., Functional Polymers, Optoelectronic Materials)
The application of organic chemistry in materials science has led to the development of innovative materials with unique properties. acs.org this compound possesses structural elements that are relevant to the design of functional polymers and optoelectronic materials.
Functional Polymers
The aryl iodide group in this compound can be a key functional group for polymerization reactions. For example, it can be converted to other reactive groups that can act as monomers in various polymerization processes. The incorporation of aromatic ether linkages into polymer backbones can impart desirable properties such as thermal stability and solubility. Poly(amide-imide) nanocomposites containing N-pyromellitimido-L-phenyl alanine (B10760859) moieties have been synthesized, showcasing the integration of complex aromatic structures into polymer matrices. science.gov The stability and activity of proteins have also been shown to be influenced by conjugation with polymers containing specific functional groups. nih.gov While not directly demonstrated for this compound, its structural components could be incorporated into monomers for the synthesis of functional polymers with tailored properties.
Optoelectronic Materials
Organic optoelectronic materials are a major area of research, with applications in devices like organic light-emitting diodes (OLEDs) and solar cells. acs.org The performance of these materials is heavily dependent on their molecular structure. Biaryl and fused aromatic systems, which can be synthesized from precursors like this compound, are common cores for optoelectronic materials. The methylphenyl ether group can also influence the electronic properties of a molecule, such as the HOMO-LUMO gap, which is a critical parameter for optoelectronic applications. While specific studies on the integration of this compound into these materials are not available, its potential as a building block for larger, conjugated systems makes it a molecule of interest in this field.
Strategic Building Block for Diversified Chemical Libraries and Combinatorial Synthesis
Combinatorial chemistry and the generation of chemical libraries are powerful tools in drug discovery and materials science. youtube.com The success of these approaches relies on the availability of versatile building blocks that allow for the rapid assembly of a diverse range of molecules. This compound is well-suited for this role due to its bifunctional nature.
The aryl iodide functionality is a cornerstone of many cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are widely used in the synthesis of chemical libraries. nih.gov This allows for the introduction of a wide variety of substituents at the 2-position of the benzyl group. For instance, DNA-encoded library (DEL) synthesis, a technology for generating vast chemical libraries, often utilizes aryl iodides as key building blocks for C-C and C-heteroatom bond formation. acs.orgnih.gov
The p-methylphenyl ether portion of the molecule can also be functionalized, or it can serve to modulate the physicochemical properties of the library members, such as lipophilicity and solubility. The ability to perform selective reactions at either the aryl iodide or other positions on the aromatic rings provides a strategy for creating diverse molecular scaffolds from a single, readily accessible starting material.
| Functional Group | Potential Reactions for Library Synthesis | Example Application |
| Aryl Iodide | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Ullmann couplings | Synthesis of substituted biaryls, heterocycles, and other complex molecules for screening. nih.govacs.org |
| Ether Linkage | Cleavage to reveal a phenol (B47542), or remain as a stable linker | Introduction of further diversity or modulation of properties. |
| Aromatic Rings | Electrophilic aromatic substitution | Further functionalization of the scaffold. |
This table outlines the potential of the functional groups in this compound for the generation of diversified chemical libraries.
Future Research Directions
Development of Novel and Highly Efficient Synthetic Protocols for Substituted Aryl Benzyl (B1604629) Ethers
The synthesis of aryl benzyl ethers, foundational to accessing molecules like 4-Methylphenyl(2-iodobenzyl) ether, is perpetually evolving. While traditional methods like the Williamson ether synthesis remain staples, they are often hampered by the need for strongly basic conditions and can be unsuitable for sensitive substrates. orgsyn.orgorgsyn.org Future research will focus on developing milder, more versatile, and efficient protocols.
A promising avenue is the expansion of catalytic systems. For instance, recent developments in iron-catalyzed etherification of benzyl alcohols offer a greener alternative to classical methods. nih.govacs.org A study demonstrated a new catalytic approach for both symmetrical and non-symmetrical etherification of benzyl alcohols using iron(II/III) chloride in an eco-friendly solvent, achieving good to high yields. acs.org Further investigation into earth-abundant metal catalysts, such as iron, copper, and nickel, is anticipated to yield more cost-effective and environmentally benign synthetic routes. mdpi.com
Another area of innovation lies in the design of novel activating agents. Reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) allow for the benzylation of alcohols under nearly neutral thermal conditions, circumventing the harsh bases or acids required by traditional methods. orgsyn.org This approach has proven effective for a range of primary and secondary alcohols and even carboxylic acids, showcasing its potential for chemoselective reactions. orgsyn.org Future work will likely focus on creating new generations of such transfer agents with enhanced reactivity, broader substrate scope, and lower cost.
Furthermore, advancing the catalytic Williamson ether synthesis (CWES) presents a significant opportunity. By operating at high temperatures (above 300 °C), it is possible to use weak alkylating agents like alcohols and esters, which avoids the production of salt byproducts typical of the classic Williamson synthesis. acs.org This high-temperature catalytic process is particularly suitable for the industrial production of alkyl aryl ethers and has achieved selectivity values up to 99%. acs.org Research aimed at lowering the required temperatures and expanding the catalyst repertoire for CWES will be a key objective.
Exploration of Unprecedented Reactivity Patterns of this compound
The unique arrangement of functional groups in this compound—an aryl iodide ortho to a benzylic ether linkage—suggests a rich and largely unexplored reactive landscape. The carbon-iodine bond serves as a versatile handle for a multitude of transformations, including cross-coupling reactions, metallation, and radical processes.
Future investigations will likely probe novel intramolecular reactions. The proximity of the ether oxygen and the tolyl group to the reactive C-I bond could facilitate unusual cyclization or rearrangement pathways under the right catalytic conditions. Research into one-pot migration-formylation reactions, as seen with other benzyl aryl ethers under Duff reaction conditions, could be adapted to this specific substrate. researchgate.net Such studies have shown that benzyl and p-methoxybenzyl (PMB) ethers can undergo ortho-rearrangement, a transformation that could lead to novel molecular scaffolds from this compound. researchgate.net
Additionally, the influence of the 4-methylphenyl ether moiety on the reactivity of the ortho-iodobenzyl group is a critical area for study. Researchers may explore how the electronic and steric properties of the ether group modulate the reactivity in transition-metal-catalyzed processes like Suzuki, Heck, or Buchwald-Hartwig couplings. Understanding these substituent effects is paramount for designing selective and high-yielding transformations.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to more efficient, safer, and scalable methods. syrris.com These technologies are particularly well-suited for the synthesis and derivatization of substituted aryl benzyl ethers.
Flow microreactor platforms enable precise control over reaction parameters such as time, temperature, and mixing, which is often difficult to achieve in batch reactors. researchgate.netpostech.ac.kr This level of control is especially valuable for managing rapid, tandem reactions involving unstable intermediates, such as those that can arise from ortho-lithiated aryl benzyl ethers. korea.ac.krrsc.org By precisely managing residence time, flow chemistry allows for the selective formation of desired products from complex reaction cascades that are otherwise unmanageable. postech.ac.krrsc.org
Automated flow systems are also becoming instrumental in the generation of compound libraries for drug discovery and materials science. syrris.com Applying this technology to a core scaffold like this compound would allow for the rapid synthesis of a diverse array of derivatives. By systematically varying reactants and conditions in an automated fashion, researchers can efficiently explore chemical space and accelerate the discovery of molecules with desired properties. syrris.com Future work will focus on developing fully automated platforms that integrate synthesis, purification, and analysis for high-throughput screening of novel aryl benzyl ether derivatives.
Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry is an increasingly powerful tool for accelerating chemical research. mdpi.com By modeling molecules and reactions in silico, researchers can predict properties, elucidate mechanisms, and design novel synthetic routes before ever entering a wet lab.
For molecules like this compound, computational methods can provide deep insights into structure-reactivity relationships. european-mrs.com Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the outcomes of potential transformations. This can guide the rational design of experiments, saving time and resources.
The future of this field lies in the integration of artificial intelligence (AI) and machine learning (ML) with traditional computational methods. mdpi.comethz.ch By training algorithms on large datasets of known reactions, ML models can learn to predict the success or failure of a proposed reaction, optimize reaction conditions, and even suggest novel synthetic pathways. designsociety.org For the synthesis of substituted aryl benzyl ethers, these predictive models could screen vast numbers of potential catalysts and substrates to identify the most promising candidates for experimental validation. This data-driven approach has the potential to dramatically accelerate the discovery of new reactions and the optimization of existing ones.
Mechanistic Discovery of Highly Stereoselective Transformations
The creation of chiral molecules with high stereoselectivity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While the core structure of this compound is achiral, its derivatization offers numerous opportunities for the introduction of stereocenters.
Future research will focus on developing catalytic enantioselective methods to functionalize this scaffold. For example, asymmetric cross-coupling reactions at the C-I bond or transformations of the benzyl group could be employed to generate chiral products. Understanding the reaction mechanisms at a fundamental level is crucial for developing these highly selective methods. rsc.org Detailed mechanistic studies, often combining in situ spectroscopic analysis with computational modeling, can reveal the nature of intermediates and transition states, providing the insights needed to design more effective chiral catalysts and ligands. rsc.org
Photoenzymatic catalysis is an emerging area that holds great promise for stereoselective synthesis. princeton.edu By combining the selectivity of enzymes with the reactivity of photochemistry, researchers can achieve transformations that are difficult or impossible with traditional methods. Engineering enzymes to accept substrates like derivatives of this compound could open the door to novel, highly enantioselective C-C and C-O bond-forming reactions. princeton.edu
Expanding the Scope of Green and Sustainable Chemical Processes for Ether Synthesis
The principles of green chemistry are increasingly guiding synthetic chemistry research, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. mdpi.com The synthesis of ethers is an area ripe for green innovation.
A major goal is to move away from stoichiometric reagents and hazardous solvents. The development of catalytic etherification reactions that use environmentally benign solvents, such as propylene (B89431) carbonate, is a significant step forward. nih.govresearchgate.net Recent research has demonstrated the efficacy of iron-based catalysts in such green solvents for the synthesis of both symmetrical and non-symmetrical benzyl ethers from alcohols, a process that generates only water as a byproduct. acs.orgresearchgate.net
Future efforts will likely concentrate on several key areas:
Catalyst Development : Designing highly active and recyclable catalysts from earth-abundant and non-toxic metals like iron and copper to replace precious metal catalysts like palladium. mdpi.com
Alternative Substrates : Exploring the use of alcohols directly, which produce only water as a byproduct, instead of alkyl halides, which generate salt waste. nih.gov
Solvent-Free Conditions : Developing solvent-free reaction conditions, potentially using mechanochemical methods like ball-milling, to further reduce environmental impact. mdpi.com
Energy Efficiency : Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. mdpi.com
By embracing these green chemistry principles, the synthesis of this compound and other valuable substituted aryl benzyl ethers can be made more sustainable and economically viable.
Q & A
Basic: What are the standard synthetic routes for preparing 4-Methylphenyl(2-iodobenzyl) ether, and what factors influence reaction efficiency?
Answer:
The synthesis typically involves nucleophilic substitution, where 4-methylphenol reacts with 2-iodobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like THF. The base deprotonates the phenol, enabling the oxygen to attack the electrophilic benzyl carbon. Reaction efficiency depends on:
- Solvent choice : THF or DMF enhances nucleophilicity and stabilizes intermediates.
- Base strength : Strong bases improve phenolate formation but may promote side reactions.
- Temperature : Moderate heating (40–60°C) accelerates the reaction without decomposition .
For alternative methods, electrochemical pathways using mediators like phenanthrene have been explored, though yields depend on electron-transfer efficiency and substrate substitution patterns .
Advanced: How can researchers optimize the electrosynthesis of biaryls from this compound to minimize by-product formation?
Answer:
Electrosynthesis of biaryls often faces challenges such as neophyl rearrangements and competing pathways. Optimization strategies include:
- Mediator selection : Phenanthrene mediates sequential electron transfer, reducing overpotential and directing reaction pathways .
- Substituent engineering : Introducing electron-donating groups (e.g., 2,6-dimethoxy substituents on the aryl ether) suppresses rearrangements by steric and electronic stabilization .
- Parameter tuning : Adjusting mediator concentration (0.1–0.5 mM), charge (2–3 F/mol), and flow rate (0.1–0.5 mL/min) improves yield (moderate to 75%) and selectivity (Table 2, ).
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?
Answer:
Critical techniques include:
- ¹H NMR : Look for signals from the methyl group (~δ 2.3 ppm, singlet) and aromatic protons (δ 6.8–7.8 ppm, multiplet patterns reflecting substitution).
- ¹³C NMR : Confirm the ether linkage (C-O resonance ~δ 70–80 ppm) and iodobenzyl carbon (δ ~95 ppm).
- GC-MS : Monitor molecular ion peaks (e.g., m/z ~354 for C₁₄H₁₃IO) and fragmentation patterns to verify purity .
Advanced: What challenges arise in isolating reaction products when using 2-iodobenzyl aryl ethers in palladium-catalyzed cyclization reactions, and how can these be addressed?
Answer:
Key challenges include:
- Product instability : Oxazepine derivatives (e.g., from oxime ether cyclization) may degrade during isolation. Rapid analysis via GC-MS or ¹H NMR is advised .
- Base sensitivity : Cs₂CO₃ outperforms t-BuOK or KOH in stabilizing intermediates, improving yields (55% vs. 45%) .
- By-product separation : Use gradient chromatography with silica gel and optimized solvent systems (e.g., petroleum ether/diethyl ether mixtures) to resolve complex mixtures .
Basic: In hydrogenation reactions involving aryl ethers, how does the presence of electron-donating groups influence reaction pathways and by-product formation?
Answer:
Electron-donating groups (e.g., methoxy) on the aryl ring:
- Increase nucleophilicity : Enhances etherification with alcohols, forming by-products like (1/methylethyl)/1/(4-methylphenyl)ethyl ether .
- Modulate selectivity : Para-substituents direct hydrogenation to specific positions, as seen in 4-methoxyacetophenone reduction (Table 2, ).
Advanced: How do mediators in electrochemical reactions affect the electron transfer efficiency and product distribution in the synthesis of biaryls from this compound?
Answer:
Mediators like phenanthrene:
- Control electron transfer : Enable stepwise reduction of substrates, preventing over-reduction and stabilizing radical intermediates .
- Modulate product distribution : Higher mediator concentrations (0.5 mM) favor biaryl formation (3i) over phenol by-products (2a-h), with yields improving from 20% to 75% under optimized conditions (Table 2, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
